Vinyl fluoride

Catalog No.
S560397
CAS No.
75-02-5
M.F
C2H3F
CH2=CHF
C2H3F
M. Wt
46.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl fluoride

CAS Number

75-02-5

Product Name

Vinyl fluoride

IUPAC Name

fluoroethene

Molecular Formula

C2H3F
CH2=CHF
C2H3F

Molecular Weight

46.04 g/mol

InChI

InChI=1S/C2H3F/c1-2-3/h2H,1H2

InChI Key

XUCNUKMRBVNAPB-UHFFFAOYSA-N

SMILES

C=CF

Solubility

Insoluble (NIOSH, 2016)
Soluble in ether.
Soluble in ethanol and acetone
Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa)
In water, 1.29X10+4 mg/L at 25 °C /Estimated/
Solubility in water: none
Insoluble

Synonyms

fluoroethylene, vinyl fluoride

Canonical SMILES

C=CF

Description

The exact mass of the compound Vinyl fluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)soluble in ether.soluble in ethanol and acetonewater solubility at 80 °c (g/100 g water): 0.94 (at 3.4 mpa), 1.54 (at 6.9 mpa)in water, 1.29x10+4 mg/l at 25 °c /estimated/solubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Advanced Material Development

PVDF boasts exceptional properties like high thermal stability, resistance to chemicals, and the ability to form useful membranes. These qualities make it a material of interest for various research applications. Here are some specific areas:

  • Water Treatment: Researchers are investigating the use of PVDF membranes for water treatment due to their durability, chemical resistance, and ease of fabrication into various shapes [1]. These membranes can potentially remove pollutants and purify water.
  • Gas Separation: The unique properties of PVDF membranes allow for selective separation of gases. This characteristic is valuable in research on gas purification and capture technologies [1].

Source

[1] Water Treatment with Poly(Vinylidene Fluoride) Membranes - AZoM ()

Electroactive Properties and Applications

Certain configurations of PVDF exhibit interesting electrical properties. Scientists are actively researching these electroactive phases, particularly alpha (α), beta (β), and gamma (γ) phases [2]. These phases hold promise for applications in:

  • Biomedicine: The electroactive properties of PVDF have potential in areas like tissue engineering and biosensors [2].
  • Energy Storage and Generation: Research is exploring the use of PVDF in devices for storing and generating electrical energy [2].
  • Environmental Monitoring: The electroactive nature of PVDF could be beneficial in developing sensors for environmental monitoring purposes [2].

Source

[2] Cai, X., Liu, J., Xu, Z., Guo, S., & Shen, W. (2017). Electroactive polymers for energy storage and conversion. Nano Research, 10(3), 893-908. ()

Vinyl fluoride is an organic compound with the chemical formula C2H3F\text{C}_2\text{H}_3\text{F}. It is a colorless gas at room temperature, characterized by a faint ether-like odor. Vinyl fluoride belongs to the family of organohalogen compounds and is primarily known as a precursor to polyvinyl fluoride, a fluoropolymer used in various applications such as weather-resistant coatings and films . The compound is flammable and chemically stable under normal conditions but can undergo violent polymerization when exposed to heat or light, making it a hazardous material in industrial settings .

, primarily due to its unsaturated carbon-carbon double bond. Key reactions include:

  • Polymerization: Vinyl fluoride readily polymerizes to form polyvinyl fluoride when subjected to heat or catalysts.
  • Hydrolysis: Vinyl fluoride can react with water under specific conditions, leading to the formation of hydrofluoric acid and other products.
  • Halogenation: The compound can undergo halogenation reactions, where halogens react with the double bond, producing di- or tri-substituted products.

The synthesis of vinyl fluoride itself can be achieved through various routes:

  • Direct reaction of acetylene and hydrogen fluoride: This reaction is catalyzed by mercury(II) chloride.
    HCCH+HFCH2=CHF\text{HC}\equiv \text{CH}+\text{HF}\rightarrow \text{CH}_2=\text{CHF}
  • Dehydrochlorination of 1-chloro-1-fluoroethane: This involves heating the chlorinated compound at elevated temperatures.
    CH3CHClFCH2=CHF+HCl\text{CH}_3\text{CHClF}\rightarrow \text{CH}_2=\text{CHF}+\text{HCl}

Vinyl fluoride has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is likely to cause cancer in humans . Exposure to vinyl fluoride primarily occurs through inhalation or skin contact, leading to symptoms such as headache, dizziness, confusion, and potential respiratory issues. Chronic exposure may result in more severe health effects due to its carcinogenic nature .

The synthesis of vinyl fluoride can be achieved through several methods:

  • Mercury-Catalyzed Reaction: Acetylene reacts with hydrogen fluoride in the presence of mercury(II) chloride.
  • Thermal Dehydrochlorination: Heating 1-chloro-1-fluoroethane at high temperatures (500–600 °C) leads to vinyl fluoride production.
  • Fluorination Reactions: Various fluorination methods have been developed that allow for the direct synthesis of vinyl fluorides from different precursors using transition metal catalysts .

Vinyl fluoride is mainly utilized in the production of polyvinyl fluoride, which has numerous applications:

  • Weather-resistant coatings: Used in construction materials for enhanced durability against environmental factors.
  • Films and membranes: Employed in packaging materials due to its barrier properties against gases and moisture.
  • Electrical insulation: Utilized in wire coatings for its excellent insulating properties.

Research indicates that vinyl fluoride influences intermediary metabolism, particularly affecting acetone exhalation levels in biological systems. This suggests potential metabolic pathways that could be impacted by exposure to vinyl fluoride . Studies have also explored its reactivity with various biological molecules, highlighting concerns regarding its toxicity and carcinogenic potential.

Vinyl fluoride shares structural similarities with several other fluorinated compounds. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Vinyl chlorideC2H3Cl\text{C}_2\text{H}_3\text{Cl}Used in PVC production; less reactive than vinyl fluoride.
FluoroethyleneC2H4F\text{C}_2\text{H}_4\text{F}Similar structure; used in polymer production with different properties.
TrichloroethyleneC2Cl3H\text{C}_2\text{Cl}_3\text{H}Non-flammable; used as a solvent but poses significant health risks.
PerfluoroethyleneC2F4\text{C}_2\text{F}_4Fully fluorinated; exhibits high chemical stability and low reactivity.

Uniqueness of Vinyl Fluoride

Vinyl fluoride's unique characteristics stem from its combination of flammability and reactivity due to the presence of both a double bond and a fluorine atom. This makes it particularly valuable as a monomer for producing polymers with specific properties while also posing significant health risks associated with exposure.

Physical Description

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a faint, ethereal odor.
Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

XLogP3

1

Boiling Point

-98 °F at 760 mm Hg (USCG, 1999)
-72.0 °C
-72 °C
-98°F

Flash Point

Flammable gas
NA (Gas)

Vapor Density

1.58 (Air= 1)
Relative vapor density (air = 1): 1.6
1.60

Density

0.707 at 32 °F (USCG, 1999)
0.636 (liquid) at 21 °C
0.707 at 32°F
1.60(relative gas density)

LogP

log Kow = 1.19 /Estimated/

Odor

Faint, ethereal odor.

Melting Point

-258 °F (USCG, 1999)
-160.5 °C
-161 °C
-257°F

UNII

2598465ICX

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H341 (56.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (56.94%): May cause cancer [Danger Carcinogenicity];
H373 (56.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

25.2 atm (NIOSH, 2016)
1.98e+04 mmHg
1.98X10+4 mm Hg at 25 °C /Extrapolated/
25.2 atm

Pictograms

Health Hazard Flammable

Flammable;Compressed Gas;Health Hazard

Other CAS

75-02-5

Associated Chemicals

Fluoride; 16984-48-8

Wikipedia

Vinyl fluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Use Classification

Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

... With mercury catalysts, vinyl fluoride can be produced directly from acetylene and hydrogen fluoride.
... First prepared by reaction of 1,1-difluoro-2-bromoethane with zinc.
The dehydrochlorination of 1-chloro-1-fluoroethane ... and 1-chloro-2-fluoroethane are ... utilized commercially

General Manufacturing Information

Plastic material and resin manufacturing
Ethene, fluoro-: ACTIVE
Inhibitor of polymerization: terpene b 0.2%

Analytic Laboratory Methods

Vinyl fluoride has been determined in workplace air (1-9 mg/cu m) by collection in poly(tetrafluoroethylene) bags and analysis by gas chromatography

Storage Conditions

Fireproof. Separated from strong oxidants. Cool. Store only if stabilized.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-07-20

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